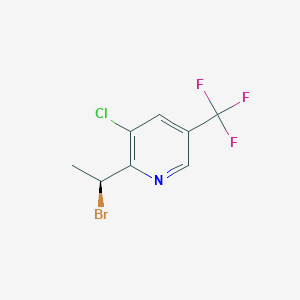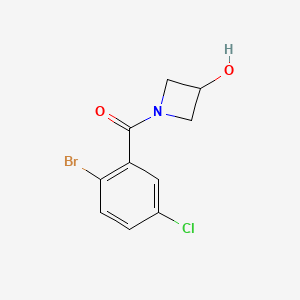
(2-Bromo-5-chlorophenyl)(3-hydroxyazetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of “(2-Bromo-5-chlorophenyl)(3-hydroxyazetidin-1-yl)methanone” can be found in various databases . The compound has a molecular weight of 290.54 g/mol.Physical And Chemical Properties Analysis
“(2-Bromo-5-chlorophenyl)(3-hydroxyazetidin-1-yl)methanone” has physical and chemical properties that can be found in various databases . The compound has a molecular weight of 290.54 g/mol.Scientific Research Applications
Synthesis and Characterization
- A study focused on the facile synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethanes, a procedure characterized by inexpensiveness, scalability, and high enantiomeric purities, which may be relevant for compounds like (2-Bromo-5-chlorophenyl)(3-hydroxyazetidin-1-yl)methanone (Zhang et al., 2014).
Spectral Characterization and Docking Studies
- Novel compounds similar in structure to (2-Bromo-5-chlorophenyl)(3-hydroxyazetidin-1-yl)methanone have been synthesized and characterized, with density functional theory calculations used for structural optimization and interpretation of theoretical vibrational spectra. This process helps in understanding the antibacterial activity of such compounds (Shahana & Yardily, 2020).
Molecular Docking and Hirshfeld Surface Analysis
- The molecular docking analysis of synthesized compounds, including those structurally related to (2-Bromo-5-chlorophenyl)(3-hydroxyazetidin-1-yl)methanone, is executed with anti-cancer targets, providing insights into potential therapeutic applications (Lakshminarayana et al., 2018).
Cytotoxicity Testing
- In vitro cytotoxicity testing of compounds structurally similar to (2-Bromo-5-chlorophenyl)(3-hydroxyazetidin-1-yl)methanone has been conducted, revealing potential inhibitory abilities on certain human cancer cell lines, suggesting possible applications in cancer treatment (Công et al., 2020).
Antimicrobial and Antifungal Activity
- Compounds related to (2-Bromo-5-chlorophenyl)(3-hydroxyazetidin-1-yl)methanone have shown promising effects on antifungal activity, indicating potential use in combating fungal infections (Lv et al., 2013).
Anticancer and Antituberculosis Studies
- Synthesized derivatives of compounds structurally similar to (2-Bromo-5-chlorophenyl)(3-hydroxyazetidin-1-yl)methanone have exhibited significant antituberculosis and anticancer activities, underscoring their potential therapeutic value (Mallikarjuna et al., 2014).
properties
IUPAC Name |
(2-bromo-5-chlorophenyl)-(3-hydroxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO2/c11-9-2-1-6(12)3-8(9)10(15)13-4-7(14)5-13/h1-3,7,14H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFJGQGYUZZTEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=CC(=C2)Cl)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-5-chlorophenyl)(3-hydroxyazetidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

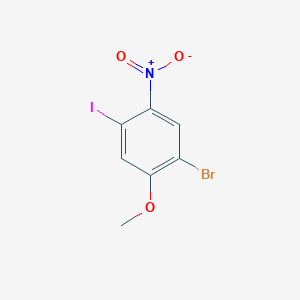
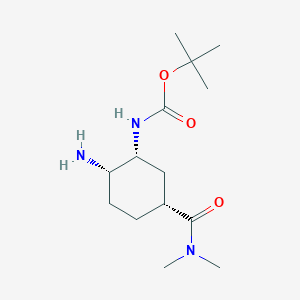
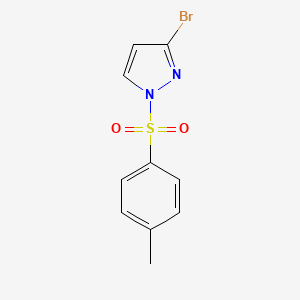
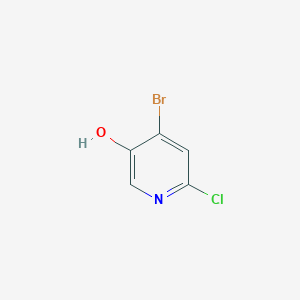
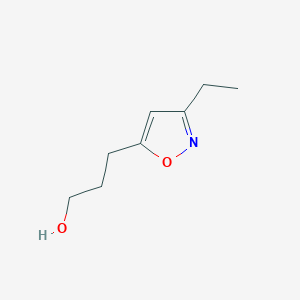
![1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B1381387.png)
![ethyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B1381390.png)
![ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate](/img/structure/B1381391.png)
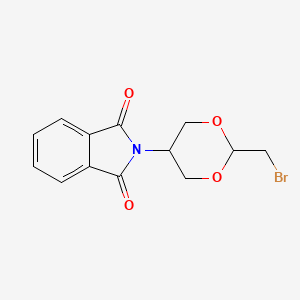
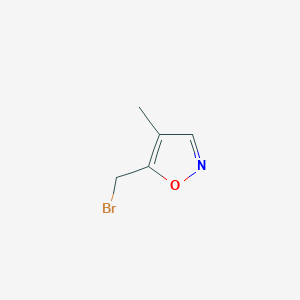
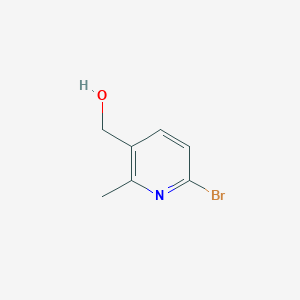
![2-Bromo-5-fluorobenzo[b]furan-3(2H)-one](/img/structure/B1381396.png)
![3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1381398.png)
